molecular formula C24H28N2O5 B2695303 (E)-1-(2-(diethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 862315-68-2

(E)-1-(2-(diethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2695303
CAS RN: 862315-68-2
M. Wt: 424.497
InChI Key: ROKDICXTQCPVBQ-OUKQBFOZSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, an acryloyl group, a diethylaminoethyl group, a hydroxy group, and a methoxyphenyl group. These functional groups suggest that the compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis procedure would depend on the desired final product and the starting materials available .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The furan ring, in particular, is a heterocyclic compound that can contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present. For example, the acryloyl group could potentially undergo addition reactions, while the diethylaminoethyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the diethylaminoethyl group might make the compound more soluble in organic solvents, while the acryloyl group could potentially make the compound more reactive .

Scientific Research Applications

Synthesis and Characterization

This compound belongs to a broader class of compounds involving pyrrole and furan derivatives, which have been extensively studied for their synthetic pathways, characterization, and potential applications. For instance, Singh et al. (2014) conducted a synthesis and computational study on a closely related pyrrole chalcone derivative, providing insights into its molecular structure, interactions, and potential for forming heterocyclic compounds through nucleophilic attacks. This research underscores the versatility of pyrrole derivatives in synthesizing a wide range of heterocyclic compounds, potentially including the subject compound (Singh, Rawat, & Sahu, 2014).

Computational Studies

Computational and theoretical studies play a crucial role in predicting the properties and reactivity of such compounds. The molecular electrostatic potential, natural bond orbital interactions, and quantum theory of atoms in molecules analyses are vital tools in understanding the electronic structure and potential chemical behavior of pyrrole and furan derivatives (Singh, Rawat, & Sahu, 2014).

Applications in Material Science

Pyrrole and furan derivatives, by extension, could find applications in material science, particularly in the development of organic semiconductors and photophysical materials. Briseño-Ortega et al. (2018) synthesized and characterized a series of compounds for their photophysical properties, indicating the potential of such derivatives in organic electronics and photonics applications (Briseño-Ortega et al., 2018).

Drug Delivery Systems

The compound's potential application in drug delivery systems is suggested by its structural similarity to compounds that have been used to create pH-sensitive hydrogels. For example, Wang et al. (2010) developed a pH-sensitive hydrogel for the delivery of dexamethasone, highlighting the utility of such compounds in creating responsive drug delivery platforms (Wang et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, the mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is highly reactive, it could potentially be hazardous to handle. Additionally, if the compound is intended for use as a drug, it would need to be thoroughly tested for safety and efficacy before it could be approved for use .

Future Directions

The future directions for research on this compound could include further exploration of its chemical and biological properties, development of synthesis methods, and investigation of potential applications in fields such as medicine or materials science .

properties

IUPAC Name

1-[2-(diethylamino)ethyl]-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-4-25(5-2)14-15-26-22(17-8-10-18(30-3)11-9-17)21(23(28)24(26)29)20(27)13-12-19-7-6-16-31-19/h6-13,16,22,28H,4-5,14-15H2,1-3H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKDICXTQCPVBQ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C=CC2=CC=CO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)/C=C/C2=CC=CO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-(diethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

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